3-chloro-4-methyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
3-chloro-4-methyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core with a pyrrolidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-chloro-4-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, where the amine group of pyrrolidine reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
3-chloro-4-methyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound can be used as a tool to study the effects of benzamide derivatives on cellular processes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- 3-methyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Uniqueness
3-chloro-4-methyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the chloro and methyl substituents on the benzamide core. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-chloro-4-methyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-5-14(12-17(13)19)18(22)20-15-6-8-16(9-7-15)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQWPAVJLSLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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